molecular formula C18H22O3 B4910128 2-[2-(2-methoxyphenoxy)ethoxy]-1,3,4-trimethylbenzene

2-[2-(2-methoxyphenoxy)ethoxy]-1,3,4-trimethylbenzene

Cat. No.: B4910128
M. Wt: 286.4 g/mol
InChI Key: SFNUZMILNOZJJV-UHFFFAOYSA-N
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Description

2-[2-(2-methoxyphenoxy)ethoxy]-1,3,4-trimethylbenzene is an organic compound that belongs to the class of phenylpropanes. This compound is characterized by its unique structure, which includes a methoxyphenoxy group and a trimethylbenzene core. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methoxyphenoxy)ethoxy]-1,3,4-trimethylbenzene typically involves multiple steps. One common method starts with the synthesis of 2-(2-methoxyphenoxy)ethanol from guaiacol. This intermediate is then converted to 2-(2-methoxyphenoxy)chloroethane through chlorination. The chloroethane derivative reacts with potassium phthalimide to form N-(O-methoxybenzene oxygen ethyl)-phthalimide, which is subsequently hydrolyzed to yield 2-(2-methoxyphenoxy)ethanol .

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. The process typically includes steps such as chlorination, phthalimide formation, and hydrolysis, with careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-methoxyphenoxy)ethoxy]-1,3,4-trimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic derivatives, while reduction can produce alcohols .

Scientific Research Applications

2-[2-(2-methoxyphenoxy)ethoxy]-1,3,4-trimethylbenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[2-(2-methoxyphenoxy)ethoxy]-1,3,4-trimethylbenzene exerts its effects involves interactions with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may interact with phospholipase A2, affecting membrane-associated processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-methoxyphenoxy)ethoxy]-1,3,4-trimethylbenzene is unique due to its combination of a methoxyphenoxy group and a trimethylbenzene core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[2-(2-methoxyphenoxy)ethoxy]-1,3,4-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-13-9-10-14(2)18(15(13)3)21-12-11-20-17-8-6-5-7-16(17)19-4/h5-10H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNUZMILNOZJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCCOC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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